

# SB-3CT discovery and development background

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus: SB-3CT**

CAS No.: 292605-14-2

Cat. No.: S549042

Get Quote

## Chemical Profile and Discovery Background

**SB-3CT**, chemically known as **2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane**, is a small molecule with a molecular weight of 306.40 g/mol (CAS Number 292605-14-2) [1] [2].

The inhibitor was **invented by Brown et al. in 2000** [3]. Its mechanism is notable as **SB-3CT** is a **mechanism-based inhibitor** (or "kcat inhibitor"). It involves a rate-limiting, gelatinase-catalyzed opening of the thiirane ring, generating a thiolate that binds tightly and selectively to the active site of the enzyme [3] [4].

## Inhibition Specificity and Potency

**SB-3CT** is highly selective for MMP-2 and MMP-9 over other MMPs. The table below summarizes its inhibition constants:

| Target                  | Ki Value                                 | Specificity Notes                                                                  |
|-------------------------|------------------------------------------|------------------------------------------------------------------------------------|
| MMP-2<br>(Gelatinase A) | 13.9 nM [3] [2]                          | Highly selective; Ki values for other tested MMPs are in the micromolar range [3]. |
| MMP-9<br>(Gelatinase B) | 600 nM [3] (also reported as 400 nM [4]) |                                                                                    |

## Detailed Experimental Protocols

### In Vitro T Cell-Mediated Tumor Killing Assay

This protocol evaluates how **SB-3CT** influences the immune system's ability to kill cancer cells [5].

- **Cell Co-culture:** Cancer cells are allowed to adhere to a plate overnight. Activated human T cells are then added at a ratio of **3 T cells to 1 cancer cell**.
- **Treatment:** The co-culture is treated with **SB-3CT (25  $\mu$ M)** or a vehicle control for 48 hours.
- **Activation & Measurement:** The assay is performed in the presence of **anti-CD3 antibody (100 ng/mL)** and **IL-2 (1000 U/mL)**. Tumor cell killing is assessed after the incubation period.

### In Vivo Administration for Neurological Disease Models

**SB-3CT** is effective in treating brain injuries due to its ability to cross the blood-brain barrier [4]. A common dosing regimen in rat models of Traumatic Brain Injury is:

- **Dosage:** **50 mg/kg** [6].
- **Route:** Intraperitoneal (i.p.) injection.
- **Vehicle:** 10% Dimethyl Sulfoxide (DMSO) in saline [6].
- **Dosing Schedule:** Administered at **30 minutes, 6 hours, and 12 hours** after the induced injury [6].

### Pharmacokinetics and Brain Penetration

**SB-3CT** has favorable pharmacokinetic properties for targeting central nervous system conditions [4].

- **Brain Penetration:** After a single i.p. dose (25 mg/kg) in mice, **SB-3CT** rapidly appears in the brain, with a **brain-to-plasma AUC ratio of 0.68**, confirming efficient BBB crossing [4].
- **Rapid Distribution:** The distribution half-life ( $t_{1/2\alpha}$ ) is **4.8 minutes** [4].
- **Metabolite Activity:** **SB-3CT** is metabolized to a hydroxylated compound that is also an active gelatinase inhibitor and crosses the BBB [4].

### Biological Functions and Preclinical Applications

**SB-3CT** modulates multiple pathological processes by inhibiting MMP-2 and MMP-9. The diagram below summarizes its mechanisms and therapeutic effects.



Click to download full resolution via product page

The following table summarizes key findings from preclinical studies investigating **SB-3CT**:

| Disease Model                          | Key Findings                                                                                                     | Citation |
|----------------------------------------|------------------------------------------------------------------------------------------------------------------|----------|
| Cancer (Immunotherapy)                 | Reduced tumor burden; improved efficacy of anti-PD-1/CTLA-4 therapy; downregulated PD-L1 in cancer cells.        | [5]      |
| Traumatic Brain Injury                 | Improved motor and cognitive function; preserved hippocampal neurons; reduced neurodegeneration and caspase-3.   | [6]      |
| Perioperative Neurocognitive Disorders | Reversed surgery-induced learning/memory deficits; reduced neuroinflammation; modulated microglial polarization. | [7]      |

| Disease Model                        | Key Findings                                                                                             | Citation |
|--------------------------------------|----------------------------------------------------------------------------------------------------------|----------|
| Cerebral Vasospasm (SAH)             | Attenuated cerebral vasospasm after subarachnoid hemorrhage; reduced MMP-9 expression in basilar artery. | [8]      |
| Ischemic Stroke & Spinal Cord Injury | Showed efficacy in reducing neuronal apoptosis, laminin degradation, and inflammatory cell infiltration. | [4]      |

## Future Research and Development Context

**SB-3CT** represents a step toward more selective MMP inhibition. Early broad-spectrum MMP inhibitors failed in clinical trials for cancer, largely due to **lack of specificity and adverse effects** [9]. **SB-3CT**'s selectivity helps avoid these issues. Current research focuses on its application in **inflammatory and neurological diseases** rather than cancer alone [9].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. - SB | Gelatinase A/MMP-2 and Gelatinase B/MMP-9 inhibitor 3 CT [invivochem.com]
2. medchemexpress.com/ SB - 3 .html CT [medchemexpress.com]
3. MEROPTS - the Peptidase Database [ebi.ac.uk]
4. Selective Gelatinase Inhibitor Neuroprotective Agents Cross ... [pmc.ncbi.nlm.nih.gov]
5. Small-molecule MMP2/MMP9 inhibitor SB - 3 modulates tumor... CT [genomemedicine.biomedcentral.com]
6. MMP-9 Inhibitor SB-3CT Attenuates Behavioral Impairments ... [pmc.ncbi.nlm.nih.gov]
7. The critical role of matrix metalloproteinase 9-mediated ... [pmc.ncbi.nlm.nih.gov]

8. Potential Contribution of Matrix Metalloproteinase-9 (MMP ... [annclinlabsci.org]

9. Is there new hope for therapeutic matrix metalloproteinase ... [nature.com]

To cite this document: Smolecule. [SB-3CT discovery and development background]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549042#sb-3ct-discovery-and-development-background>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)